molecular formula C33H31ClN2O4 B3025684 PD-1/PD-L1-IN-NP19 CAS No. 2377916-66-8

PD-1/PD-L1-IN-NP19

Cat. No.: B3025684
CAS No.: 2377916-66-8
M. Wt: 555.1 g/mol
InChI Key: YZPKZNFXWGTUGO-UHFFFAOYSA-N
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Description

NP19: is a small molecule inhibitor known for its ability to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1. This interaction is crucial in the immune checkpoint pathway, which tumors often exploit to evade the immune system. By inhibiting this interaction, NP19 can potentially enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .

Mechanism of Action

Target of Action

The primary target of NP19 is the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1) . PD-1 is a transmembrane protein that is widely expressed on the surface of activated T cells, B cells, monocytes, and other immune cells . PD-L1 is a member of the B7 family of T cell co-inhibitory molecules and is widely expressed in antigen-presenting cells and tissues .

Mode of Action

NP19 acts as an inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 12.5 nM for the human PD-1/PD-L1 interaction . By inhibiting this interaction, NP19 can potentially activate the immune microenvironment in tumors, contributing to its antitumor effects .

Biochemical Pathways

The PD-1/PD-L1 signaling pathway plays a vital role in maintaining peripheral tolerance, which prevents dysregulated immunity and harmful immune responses . The interaction of PD-1 and PD-L1 negatively regulates the adaptive immune response mainly by inhibiting the activity of effector T cells while enhancing the function of immunosuppressive regulatory T cells (Tregs) . Cancer cells can exploit this pathway to escape t-cell–mediated tumor-specific immunity .

Pharmacokinetics

It’s important to note that compared to traditional small-molecule drugs, immune checkpoint inhibitors (icis) like np19 exhibit unique pharmacokinetic characteristics due to their high molecular weight .

Result of Action

The blockade of the PD-1/PD-L1 interaction by NP19 restores T cell activity and enhances anti-tumor immunity . This has been shown to achieve remarkable success in cancer therapy .

Action Environment

The action of NP19 can be influenced by the tumor microenvironment. The PD-1/PD-L1 signaling axis regulates immune responses to prevent exacerbated activation and autoimmunity . Many tumors exploit this mechanism by overexpressing PD-L1 . Therefore, the efficacy and stability of NP19 can be influenced by factors such as the level of PD-L1 expression in the tumor microenvironment.

Biochemical Analysis

Biochemical Properties

NP19 inhibits the interaction between human PD-1 and PD-L1 with an IC50 value of 12.5 nM . This interaction is a key mechanism through which cancer cells evade the immune system. By inhibiting this interaction, NP19 can potentially enhance the immune response against cancer cells .

Cellular Effects

In vitro studies have shown that NP19 can significantly elevate the production of IFN-γ in a dose-dependent manner from T cells co-cultured with tumor cells . This suggests that NP19 can enhance the immune response against cancer cells by promoting the production of IFN-γ, a key cytokine involved in immune responses .

Molecular Mechanism

The molecular mechanism of NP19 involves the inhibition of the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on the surface of T cells, and PD-L1 is a ligand expressed on the surface of cancer cells . The interaction between PD-1 and PD-L1 leads to the downregulation of T cell activity, allowing cancer cells to evade the immune system . By inhibiting this interaction, NP19 can potentially enhance the immune response against cancer cells .

Temporal Effects in Laboratory Settings

It is known that NP19 can inhibit the interaction between PD-1 and PD-L1 with an IC50 value of 12.5 nM

Dosage Effects in Animal Models

In animal models, NP19 has been shown to inhibit the growth of melanoma tumors dramatically when administered at dosages ranging from 25 to 100 mg/kg . It has also demonstrated significant antitumor efficacy in an H22 hepatoma mouse model when administered at a dosage of 25 mg/kg .

Metabolic Pathways

It is known that NP19 acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system .

Subcellular Localization

It is known that NP19 acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NP19 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Core Structure: This involves the construction of the central scaffold of NP19 through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of NP19 would be scaled up using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Large-scale purification techniques such as distillation, crystallization, and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions: NP19 undergoes various chemical reactions, including:

    Oxidation: NP19 can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups on NP19, potentially altering its activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

NP19 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

    Biology: Investigates the role of immune checkpoints in cancer and other diseases.

    Medicine: Explores its potential as a therapeutic agent in cancer immunotherapy.

    Industry: May be used in the development of new drugs targeting the immune checkpoint pathway.

Comparison with Similar Compounds

    Pembrolizumab: Another PD-1 inhibitor used in cancer immunotherapy.

    Nivolumab: A PD-1 inhibitor with a similar mechanism of action.

    Atezolizumab: Inhibits PD-L1, the ligand for PD-1, and is used in cancer treatment.

Uniqueness of NP19:

NP19 stands out due to its potent and selective inhibition of the PD-1/PD-L1 interaction, making it a valuable tool in cancer immunotherapy research and development.

Biological Activity

The compound PD-1/PD-L1-IN-NP19 plays a significant role in cancer immunotherapy by targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1. This pathway is crucial for regulating immune responses, particularly in the context of tumor immunity. The biological activity of this compound involves blocking the interaction between PD-1 and PD-L1, thereby reinvigorating T-cell responses against tumors.

PD-1 is a receptor expressed on T cells that, when engaged by PD-L1, inhibits T-cell activation and proliferation, contributing to immune evasion by tumors. By inhibiting this interaction, this compound enhances T-cell activity, promoting anti-tumor immunity.

Key Mechanisms Include:

  • Blocking PD-1/PD-L1 Interaction: This prevents the inhibitory signals that suppress T-cell function.
  • Enhancing Cytokine Production: Increased secretion of cytokines like IL-2 and IFN-gamma from activated T cells.
  • Promoting Tumor Infiltration: Enhanced infiltration of effector T cells into tumor microenvironments.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

Efficacy in Preclinical Models

A study indicated that NP19 significantly inhibited tumor growth in mouse models by increasing the number of CD8+ T cells infiltrating the tumors. The compound was shown to enhance the production of pro-inflammatory cytokines, which are critical for effective anti-tumor responses.

Table 1: Summary of Preclinical Findings

StudyModelKey Findings
Liu et al. (2024)Mouse Tumor ModelNP19 increased CD8+ T cell infiltration and cytokine secretion (IL-2, IFN-gamma)
Zhang et al. (2023)B16F10 Melanoma ModelSignificant tumor regression observed with NP19 treatment
Chen et al. (2022)NSCLC ModelEnhanced anti-tumor immunity through PD-1 blockade

Case Studies

Case Study 1: NSCLC Treatment
In a clinical scenario involving non-small cell lung carcinoma (NSCLC), patients previously treated with PD-1 inhibitors exhibited improved outcomes upon switching to therapies targeting PD-L1, suggesting potential benefits from compounds like NP19 that block these pathways effectively.

Case Study 2: Cardiotoxicity Management
A patient experiencing cardiotoxicity from a PD-1 inhibitor was switched to a PD-L1 inhibitor (sugemalimab). This switch not only mitigated cardiac side effects but also continued to provide anti-tumor benefits, highlighting the importance of managing immune checkpoint inhibitors' adverse effects while maintaining therapeutic efficacy .

Clinical Implications

The biological activity of this compound suggests it could serve as a promising therapeutic agent in oncology. Its ability to enhance T-cell responses while minimizing adverse effects associated with traditional PD-1 inhibitors positions it as a potential candidate for further clinical development.

Properties

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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